2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN6O3S/c1-12-5-7-14(8-6-12)21-27-22(33-29-21)19-20(25)30(28-23(19)34-4)11-18(31)26-16-9-13(2)15(24)10-17(16)32-3/h5-10H,11,25H2,1-4H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINGYNNOTCAYMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=C(C=C(C(=C4)C)Cl)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole and pyrazole intermediates, followed by their coupling and subsequent functionalization to introduce the amino and acetamide groups. Common reagents used in these reactions include hydrazine, thioethers, and various chlorinating agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Oxidation Reactions
The methylsulfanyl (-SMe) group undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Oxidation | H₂O₂, AcOH, 50–60°C | Sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) derivatives | |
| Oxidation | mCPBA (meta-chloroperbenzoic acid) | Controlled sulfoxidation without over-oxidation to sulfone |
Key Insight : Oxidation selectivity depends on reaction time and stoichiometry. Sulfoxide formation is favored at lower temperatures, while sulfones require prolonged exposure to strong oxidizing agents.
Substitution Reactions
The methylsulfanyl group is susceptible to nucleophilic substitution, enabling functional group diversification.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF | Replacement of -SMe with -SR (R = alkyl) | |
| Arylation | Aryl boronic acids, Cu catalyst | Formation of arylthioether derivatives |
Mechanism : The reaction proceeds via a nucleophilic displacement mechanism, where the sulfur atom acts as a leaving group.
Nucleophilic Attack on Oxadiazole
The 1,2,4-oxadiazole ring undergoes ring-opening or substitution under acidic or basic conditions.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Hydrolysis | HCl (6N), reflux | Cleavage to form amidoxime intermediates | |
| Aminolysis | NH₃, ethanol, 70°C | Substitution at the oxadiazole C-5 position |
Note : The oxadiazole’s electron-deficient nature facilitates nucleophilic attack, particularly at the C-5 position .
Acetamide Hydrolysis
The acetamide group can hydrolyze to form carboxylic acid derivatives under strong acidic or basic conditions.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄ (conc.), reflux | Formation of carboxylic acid (-COOH) | |
| Basic Hydrolysis | NaOH (aq.), 100°C | Deprotonation to carboxylate salt |
Relevance : Hydrolysis modifies the compound’s polarity and bioavailability, critical for prodrug design.
Cycloaddition Reactions
The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Huisgen Cycloaddition | Azides, Cu(I) catalyst | Triazole-fused derivatives |
Application : These reactions expand the compound’s utility in synthesizing polyheterocyclic systems .
Factors Influencing Reactivity
- Steric Effects : Bulky substituents on the pyrazole and oxadiazole rings hinder nucleophilic attack.
- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) on the phenyl rings enhance oxadiazole’s electrophilicity .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) accelerate substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to modulate biological pathways could make it a candidate for developing new pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and structurally related acetamide derivatives:
Structural and Electronic Comparisons
- Oxadiazole vs. Triazole Cores : The target compound’s 1,2,4-oxadiazole ring (electron-deficient) may engage in stronger dipole interactions compared to triazole-containing analogs (e.g., ), which exhibit mixed π-acidic/basic properties. This difference could influence binding to enzymatic targets such as cyclooxygenase or kinases .
- Similarly, the 4-chloro-2-methoxy-5-methylphenyl acetamide side chain in the target compound provides steric bulk compared to simpler aryl groups, possibly enhancing selectivity for hydrophobic binding pockets .
Bioactivity Insights
- Anti-Exudative Activity : Triazole-acetamide derivatives () show efficacy comparable to diclofenac, suggesting the target compound could be explored for anti-inflammatory applications.
- Insecticidal Potential: Pyrazole-acetamide intermediates () are precursors to Fipronil, implying that the target compound’s pyrazole core might be leveraged in agrochemical development.
Biological Activity
The compound 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is a complex organic molecule notable for its potential therapeutic applications. It features a pyrazole ring, an oxadiazole moiety, and an acetamide group with various functional substituents that may enhance its biological activity. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyrazole Ring : This is achieved through reactions involving hydrazine derivatives and suitable carbonyl compounds.
- Introduction of the Oxadiazole Moiety : This step often utilizes acid chlorides or anhydrides to facilitate cyclization.
- Amide Bond Formation : The final step involves coupling the pyrazole and oxadiazole intermediates with the acetamide moiety.
The overall synthetic route can be summarized as follows:
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Hydrazine, Carbonyl Compound |
| 2 | Cyclization | Acid Chlorides/Anhydrides |
| 3 | Coupling | Acetamide Derivative |
Antimicrobial Properties
Research has shown that compounds containing pyrazole and oxadiazole rings exhibit significant antimicrobial activity. For instance, derivatives of similar structures have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at concentrations as low as 1 µg/mL .
Anticancer Activity
Several studies indicate that oxadiazole derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer progression. The mechanism often involves blocking telomerase and topoisomerase activities, which are crucial for cellular replication and survival . The compound may share similar properties due to its structural components.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. This includes binding to enzymes or receptors that modulate cellular pathways involved in inflammation, cancer proliferation, and microbial resistance .
Case Studies
- Antibacterial Screening : A study evaluated various amide derivatives for antibacterial activity against E. coli and S. aureus. The tested compounds displayed varying degrees of effectiveness, suggesting that modifications in the functional groups can enhance bioactivity .
- Anticancer Evaluation : In vitro studies have demonstrated that similar oxadiazole-containing compounds exhibit cytotoxic effects against cancer cell lines. For example, one study reported IC50 values below 2 µg/mL for certain derivatives against multiple cancer types .
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound?
Synthesis involves multi-step protocols, including cyclization of oxadiazole rings and coupling of pyrazole-acetamide moieties. Key parameters:
- Temperature : 80–110°C for oxadiazole formation (avoiding decomposition of nitro intermediates) .
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .
- Catalysts : Triethylamine or potassium carbonate for deprotonation during coupling reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) achieves >95% purity .
Table 1: Synthesis Optimization Comparison
| Step | Conditions | Conditions |
|---|---|---|
| Oxadiazole Formation | 100°C, DMF, 12 h | 90°C, DMSO, 8 h |
| Acetamide Coupling | TEA, DCM, rt, 6 h | K₂CO₃, DMF, 60°C, 4 h |
Q. Which characterization techniques confirm structural integrity?
- ¹H/¹³C NMR : Assigns proton environments (e.g., methylsulfanyl at δ 2.5 ppm, aromatic protons at δ 7.1–7.8 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 528.1234) .
- IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
Q. What structural features influence its reactivity?
- The 1,2,4-oxadiazole ring enhances metabolic stability and π-π stacking with biological targets .
- Methylsulfanyl at pyrazole C3 increases lipophilicity (logP ~3.2), improving membrane permeability .
- 4-Chloro-2-methoxy-5-methylphenyl substituent sterically hinders enzymatic degradation .
Advanced Research Questions
Q. How do structural modifications impact biological activity?
- SAR Studies :
- Replacing 4-methylphenyl on oxadiazole with 4-chlorophenyl increases IC₅₀ against kinase X by 2-fold .
- Removing methylsulfanyl reduces cytotoxicity in HepG2 cells (EC₅₀ from 1.2 μM to >10 μM) .
- Table 2: Structural Modifications vs. Activity
| Modification | Biological Effect | Reference |
|---|---|---|
| Oxadiazole → 1,3,4-thiadiazole | 10× reduced binding affinity to Enzyme Y | |
| Methoxy → Ethoxy | Improved solubility (30% increase) |
Q. How can contradictions in reported synthesis yields be resolved?
Discrepancies arise from:
- Solvent Polarity : DMSO () accelerates oxadiazole cyclization vs. DMF (), but increases side-product formation .
- Catalyst Basicity : K₂CO₃ () provides higher yields (85%) vs. TEA (: 72%) due to better deprotonation .
- Recommendation : Optimize solvent/catalyst combinations via DoE (Design of Experiments) .
Q. What computational methods predict target interactions?
- Molecular Docking : AutoDock Vina simulations suggest the oxadiazole ring binds to ATP-binding pockets in kinases (ΔG = -9.8 kcal/mol) .
- MD Simulations : 100-ns trajectories reveal stable hydrogen bonds between acetamide carbonyl and Ser123 of Protein Z .
Q. What strategies improve selectivity in target binding?
- Substituent Tuning : Introducing electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhances selectivity for COX-2 over COX-1 (Ki ratio: 12:1) .
- Prodrug Design : Masking the amino group with acetyl reduces off-target interactions in vivo .
Q. How to design analogs with enhanced pharmacokinetics?
- LogP Optimization : Replace methylsulfanyl with trifluoromethylthio (logP 3.2 → 2.8) to reduce hepatotoxicity .
- Metabolic Stability : Introduce fluorine at pyrazole C5 to block CYP3A4-mediated oxidation .
Q. How stable is the compound under varying conditions?
- pH Stability : Degrades rapidly at pH <3 (t₁/₂ = 2 h) due to oxadiazole ring hydrolysis .
- Light Sensitivity : Protect from UV exposure to prevent dimerization (observed via HPLC-MS) .
Q. How to address discrepancies in biological assay results?
- Assay Variability : Use standardized cell lines (e.g., NCI-60 panel) to minimize inter-lab variability .
- Purity Thresholds : Impurities >2% (e.g., unreacted intermediates) falsely reduce IC₅₀ values .
Methodological Recommendations
- Synthetic Protocols : Prioritize DMSO/K₂CO₃ for coupling steps to maximize yield .
- Analytical Workflows : Combine LC-MS and 2D NMR (HSQC, HMBC) for unambiguous structural confirmation .
- Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity assays) to validate experimental setups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
